1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
5’-O-Dimethoxytrityl-deoxythymidine is a modified nucleoside used extensively in the synthesis of oligonucleotides. It is a derivative of thymidine, where the 5’-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This protection is crucial in the stepwise synthesis of DNA sequences, preventing unwanted reactions at the 5’-position during chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Dimethoxytrityl-deoxythymidine typically involves the reaction of thymidine with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the protected nucleoside .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions at the 5’-position once the DMT group is removed, allowing for further modifications or elongation of the DNA chain.
Common Reagents and Conditions:
Detritylation: Dichloroacetic acid, trichloroacetic acid, and benzenesulfonic acid are commonly used under mild acidic conditions.
Substitution: Various nucleophiles can be introduced under basic or neutral conditions to modify the deprotected nucleoside.
Major Products:
Scientific Research Applications
5’-O-Dimethoxytrityl-deoxythymidine is widely used in:
Mechanism of Action
The primary function of 5’-O-Dimethoxytrityl-deoxythymidine is to serve as a protected intermediate in DNA synthesis. The DMT group prevents unwanted reactions at the 5’-hydroxyl position, allowing for controlled elongation of the DNA chain. The detritylation step, catalyzed by acids, releases the 5’-hydroxyl group, enabling further nucleotide addition .
Comparison with Similar Compounds
- 5’-O-Dimethoxytrityl-deoxyadenosine
- 5’-O-Dimethoxytrityl-deoxycytidine
- 5’-O-Dimethoxytrityl-deoxyguanosine
Uniqueness: 5’-O-Dimethoxytrityl-deoxythymidine is unique due to its specific use in thymidine-based oligonucleotide synthesis. While other DMT-protected nucleosides are used for adenine, cytosine, and guanine, the thymidine derivative is essential for incorporating thymine into synthetic DNA sequences .
Properties
CAS No. |
40615-39-2; 81500-64-3 |
---|---|
Molecular Formula |
C31H32N2O7 |
Molecular Weight |
544.604 |
IUPAC Name |
1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26?,27-,28-/m1/s1 |
InChI Key |
UBTJZUKVKGZHAD-DXISBFFWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
solubility |
not available |
Origin of Product |
United States |
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